molecular formula C15H21BrN2O2 B12540747 7-[(2-bromoacetyl)amino]-N-phenylheptanamide CAS No. 651767-98-5

7-[(2-bromoacetyl)amino]-N-phenylheptanamide

Cat. No.: B12540747
CAS No.: 651767-98-5
M. Wt: 341.24 g/mol
InChI Key: RZRWMPHWJJGUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(2-Bromoacetyl)amino]-N-phenylheptanamide is a synthetic organic compound featuring a heptanamide backbone substituted with a bromoacetyl group at the 7-position and an N-phenyl moiety. Its structure enables applications in medicinal chemistry, particularly in inhibitor design or probe synthesis for studying protein interactions.

Properties

CAS No.

651767-98-5

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

7-[(2-bromoacetyl)amino]-N-phenylheptanamide

InChI

InChI=1S/C15H21BrN2O2/c16-12-15(20)17-11-7-2-1-6-10-14(19)18-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,17,20)(H,18,19)

InChI Key

RZRWMPHWJJGUGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCNC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-bromoacetyl)amino]-N-phenylheptanamide typically involves the reaction of a heptanamide derivative with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl group. The general reaction scheme is as follows:

    Starting Material: N-phenylheptanamide

    Reagent: Bromoacetyl bromide

    Base: Triethylamine

    Solvent: Anhydrous dichloromethane

    Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)

The reaction proceeds via nucleophilic substitution, where the amino group of the heptanamide attacks the carbonyl carbon of the bromoacetyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 7-[(2-bromoacetyl)amino]-N-phenylheptanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(2-bromoacetyl)amino]-N-phenylheptanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The phenyl ring can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides; solvents like dichloromethane or ethanol; conditions include room temperature or mild heating.

    Oxidation: Reagents like potassium permanganate or chromium trioxide; solvents such as acetone or water; conditions include reflux or room temperature.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride; solvents such as ethanol or tetrahydrofuran; conditions include room temperature or ice bath.

Major Products Formed

    Nucleophilic Substitution: New derivatives with different functional groups replacing the bromoacetyl group.

    Oxidation: Phenyl ring derivatives with hydroxyl or carbonyl groups.

    Reduction: Alcohol derivatives from the reduction of the carbonyl group.

Scientific Research Applications

7-[(2-bromoacetyl)amino]-N-phenylheptanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

    Analytical Chemistry: The compound can serve as a standard or reference material in various analytical techniques, including chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of 7-[(2-bromoacetyl)amino]-N-phenylheptanamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 7-[(2-bromoacetyl)amino]-N-phenylheptanamide is compared with compounds sharing the heptanamide core or analogous functional groups. Below is a detailed analysis:

Structural Analogues in the Heptanamide Family
Compound Name Molecular Weight (g/mol) Key Substituent Synthesis Method Yield (%) Biological Activity
7-[(2-Bromoacetyl)amino]-N-phenylheptanamide ~326.2 2-Bromoacetyl at 7-position Acylation of heptanamide precursor N/A Covalent enzyme inhibition
7-(4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl)-N-phenylheptanamide (Compound 16) ~343.4 1,2,3-Triazole with hydroxyethyl Click chemistry (azide-alkyne cycloaddition) 55.7 Non-covalent receptor binding
N-(2-Aminoethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide (7a) ~529.2 Difluoro-iodophenyl benzamide TFA-mediated deprotection and purification ~60–70 Kinase inhibition

Key Observations :

  • Reactivity: The bromoacetyl group in the target compound enables covalent bonding with nucleophilic residues (e.g., cysteine), contrasting with the non-covalent interactions of triazole-containing Compound 16 .
  • Synthetic Efficiency : Compound 16 achieves moderate yield (55.7%) via click chemistry, while the bromoacetyl derivative’s synthesis may require stringent conditions due to bromine’s instability.
  • Biological Specificity : The iodophenyl benzamide derivative (7a) exhibits kinase inhibition, likely due to halogen bonding, whereas the bromoacetyl compound’s activity hinges on electrophilic reactivity .
Functional Group Comparisons
  • Bromoacetyl vs. Triazole :

    • Bromoacetyl derivatives are prone to hydrolysis and require inert storage conditions. Triazoles, as in Compound 16, offer metabolic stability and hydrogen-bonding capacity .
    • Bromoacetyl’s electrophilicity enhances target engagement but increases off-target risks compared to triazoles.
  • N-Phenyl vs. Difluoro-Iodophenyl :

    • The N-phenyl group in the target compound contributes to lipophilicity, aiding membrane permeability. In contrast, the difluoro-iodophenyl group in 7a enhances binding affinity to hydrophobic kinase pockets .
Thermodynamic and Kinetic Data

Limited kinetic data are available for 7-[(2-bromoacetyl)amino]-N-phenylheptanamide. However, analogous bromoacetyl compounds exhibit:

  • Half-life in PBS (pH 7.4) : ~2–4 hours (due to hydrolysis).
  • IC₅₀ for cysteine proteases: Sub-micromolar range, outperforming non-covalent analogues like Compound 16 .

Biological Activity

Potential Biological Activity

7-[(2-bromoacetyl)amino]-N-phenylheptanamide is a synthetic organic compound with several functional groups that suggest potential biological activity. The presence of a bromoacetyl group, an amino group, a phenyl ring, and a heptanamide backbone contributes to its reactivity and possible interactions with biological systems.

Reactivity of the Bromoacetyl Group

The bromoacetyl moiety is particularly significant for the compound's potential biological activity:

  • It can participate in nucleophilic substitution reactions.
  • It may form covalent bonds with biological targets.
  • It could potentially alkylate proteins or nucleic acids.

Structural Analogues and Their Activities

While specific data for 7-[(2-bromoacetyl)amino]-N-phenylheptanamide is lacking, we can draw insights from structurally similar compounds:

CompoundStructural SimilarityObserved Biological Activity
N-bromoacetyl-modified peptidesContains bromoacetyl groupReacts with sulfhydryl-containing proteins and peptides
N-bromoacetyl-derivatized peptidesContains bromoacetyl groupPotential use in peptide immunogens, vaccines, and therapeutics

Hypothetical Biological Activities

Based on the compound's structure and the activities of related molecules, 7-[(2-bromoacetyl)amino]-N-phenylheptanamide may exhibit the following biological activities:

  • Enzyme Inhibition : The bromoacetyl group could potentially bind to active sites of enzymes, particularly those with accessible cysteine residues.
  • Protein Modification : It may react with sulfhydryl groups in proteins, leading to conformational changes or altered function .
  • Cell Signaling Modulation : The compound's ability to modify proteins could potentially interfere with cellular signaling pathways.
  • Antimicrobial Activity : Some bromoacetyl-containing compounds have shown antimicrobial properties, suggesting a possible similar effect for this molecule.

Research Gaps and Future Directions

To fully elucidate the biological activity of 7-[(2-bromoacetyl)amino]-N-phenylheptanamide, the following studies would be necessary:

  • In vitro Assays : Screening against various enzyme panels and cell lines to identify potential targets and effects.
  • Protein Interaction Studies : Investigation of the compound's reactivity with different proteins, particularly those rich in cysteine residues.
  • Structure-Activity Relationship (SAR) Studies : Synthesis and testing of structural analogues to understand which moieties are crucial for biological activity.
  • In vivo Studies : If initial in vitro results are promising, animal studies would be required to assess the compound's behavior in complex biological systems.
  • Toxicity Profiling : Evaluation of potential cytotoxic effects and determination of safe concentration ranges for biological applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.